molecular formula C14H15NO4 B268390 N-[3-(2-methoxyethoxy)phenyl]-2-furamide

N-[3-(2-methoxyethoxy)phenyl]-2-furamide

Cat. No.: B268390
M. Wt: 261.27 g/mol
InChI Key: AUPPJCOWEPEABO-UHFFFAOYSA-N
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Description

N-[3-(2-Methoxyethoxy)phenyl]-2-furamide is a furan-derived amide compound characterized by a phenyl ring substituted with a 2-methoxyethoxy group at the meta position and a 2-furamide moiety.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

N-[3-(2-methoxyethoxy)phenyl]furan-2-carboxamide

InChI

InChI=1S/C14H15NO4/c1-17-8-9-18-12-5-2-4-11(10-12)15-14(16)13-6-3-7-19-13/h2-7,10H,8-9H2,1H3,(H,15,16)

InChI Key

AUPPJCOWEPEABO-UHFFFAOYSA-N

SMILES

COCCOC1=CC=CC(=C1)NC(=O)C2=CC=CO2

Canonical SMILES

COCCOC1=CC=CC(=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substitutions

N-[3-(5,7-Dichloro-1,3-benzoxazol-2-yl)phenyl]-2-furamide ()
  • Molecular Formula : C₁₈H₁₀Cl₂N₂O₃
  • Key Features : The phenyl ring is substituted with a 5,7-dichloro-benzoxazole group, introducing rigidity and planarity. Chlorine atoms enhance lipophilicity (logP) and may improve membrane permeability but reduce aqueous solubility.
  • Biological Implications : Benzoxazole derivatives are often associated with antimicrobial or anticancer activities due to their ability to intercalate DNA or inhibit enzymes .
N-(1-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide ()
  • Molecular Formula : C₂₃H₂₂ClN₃O₂
  • Key Features: Incorporates a benzimidazole core and a chloro-methylphenoxy ethyl chain. The benzimidazole moiety is a privileged scaffold in medicinal chemistry, often targeting kinases or GPCRs.
  • Biological Implications : The chloro and methyl groups increase metabolic stability but may elevate toxicity risks .

Comparison :

  • The target compound’s 2-methoxyethoxy group offers greater conformational flexibility compared to the rigid benzoxazole/benzimidazole systems.
  • Reduced lipophilicity (vs. chlorinated analogues) may enhance solubility but limit blood-brain barrier penetration.

Analogues with Polar Functional Groups

N-[3-(Aminomethyl)phenyl]-2-furamide hydrochloride ()
  • Molecular Formula : C₁₂H₁₂N₂O₂·HCl
  • Biological Implications : The protonated amine at physiological pH could enhance interactions with negatively charged biological targets (e.g., nucleic acids or acidic enzymes) .

Comparison :

Analogues with Extended Aromatic Systems

N-{3-[(2,4-Dimethoxyanilino)carbonyl]phenyl}-2-furamide ()
  • Molecular Formula : C₂₀H₁₈N₂O₅
  • Physicochemical Properties : Predicted density = 1.317 g/cm³; boiling point = 419.7°C .

Comparison :

  • The target compound lacks the electron-rich dimethoxy system, which could reduce binding affinity to aromatic-rich targets (e.g., topoisomerases).

Pesticide-Related Analogues

Fenfuram (2-Methyl-N-phenyl-3-furancarboxamide) ()
  • Key Features : Methyl substitution on the furan ring and a simple phenyl group.
  • Application : Used as a fungicide, targeting fungal cell wall synthesis .

Comparison :

  • The target compound’s 2-methoxyethoxy substituent may redirect activity away from pesticidal targets toward mammalian systems (e.g., neurotransmitter receptors).

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